6-ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide
Description
6-Ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with ethoxy and carboxamide groups. The carboxamide moiety is linked to an azetidine ring, which is further fused to a triazolopyridazine system.
Properties
IUPAC Name |
6-ethoxy-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2/c1-4-27-16-8-5-13(19-21-16)17(26)23(3)12-9-24(10-12)15-7-6-14-20-18-11(2)25(14)22-15/h5-8,12H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVJBAQFLHJZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These compounds can interact with different target receptors due to their ability to accept and donate hydrogen bonds.
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors. This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds, it is likely that multiple pathways could be affected.
Biological Activity
The compound 6-ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide is a complex organic molecule characterized by its unique structural features that include multiple heterocyclic rings. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a triazolo[4,3-b]pyridazine moiety connected to an azetidine structure through a methyl bridge. The presence of diverse functional groups suggests a potential for varied biological interactions and pharmacological effects.
Biological Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit a range of biological activities. The following table summarizes the biological activities associated with structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-Methyl-N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide | Pyrrolidine ring | Anticancer | Enhances solubility |
| 6-(4-Pyridyl)-[1,2,4]triazolo[4,3-b]pyridazine | Pyridine ring | Antimicrobial | Lacks chromene structure |
| 8-Hydroxyquinoline derivatives | Hydroxyquinoline core | Antibacterial | Similar heterocyclic nature |
The uniqueness of This compound lies in its combination of both triazole and chromene functionalities that may synergistically enhance its biological activity compared to other derivatives lacking this dual framework .
Research on related compounds suggests various mechanisms through which these molecules exert their biological effects. For instance:
- Kinase Inhibition : Many triazole derivatives act as inhibitors of specific kinases involved in cancer progression. They often bind to the ATP-binding site of the kinase domain, disrupting signaling pathways critical for tumor growth .
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens by disrupting cellular processes or inhibiting enzyme activity .
Case Studies
Several studies have focused on the pharmacological effects of compounds related to This compound :
- Anticancer Activity : A study demonstrated that a compound with a similar triazole structure exhibited significant cytotoxicity against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : Research indicated that derivatives containing the triazole ring showed potent activity against resistant strains of bacteria and fungi. The mechanism was attributed to the inhibition of key metabolic enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spectroscopic and Structural Analysis
highlights NMR-based structural comparisons of analogous compounds. For example, compounds 1 and 7 exhibit chemical shift differences in regions corresponding to substituent positions (e.g., regions A: 39–44 ppm, B: 29–36 ppm). The target compound’s azetidine-triazolopyridazine moiety would likely introduce distinct shifts in these regions due to the electron-withdrawing triazole and the constrained azetidine ring, altering the local chemical environment .
| Feature | Target Compound | Quinazoline 7n | CAS 1005612-70-3 |
|---|---|---|---|
| Core Structure | Pyridazine + triazolopyridazine | Quinazoline | Pyrazolo[3,4-b]pyridine |
| Key Substituents | Ethoxy, azetidine-linked carboxamide | Aminopyridyl, methyl/p-tolyl | Ethyl-methyl-pyrazole, phenyl |
| Molecular Weight (Da) | ~450 (estimated) | 342.1 | 374.4 |
| Synthetic Yield | Not reported | 79.8% | Not reported |
Physicochemical Properties
- Lipophilicity : The ethoxy group in the target compound likely increases logP compared to hydroxyl- or amine-substituted analogues, improving membrane permeability.
- Solubility : The carboxamide and azetidine groups may enhance aqueous solubility relative to purely aromatic systems like quinazolines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
